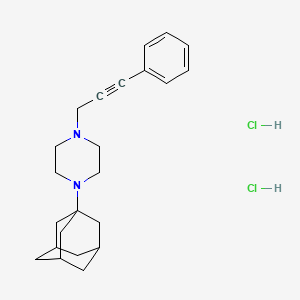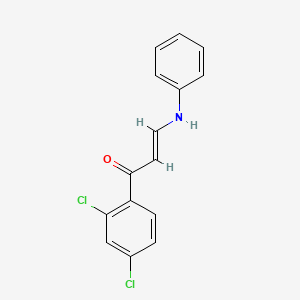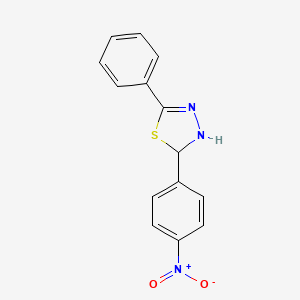
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, also known as AAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. AAPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride is believed to act as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to increase the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and noradrenaline neurotransmission, the reduction of anxiety and stress, and the improvement of cognitive function. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride in lab experiments is its specificity for the 5-HT1A receptor, which allows for the selective modulation of serotonin neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, including the investigation of its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Further research is also needed to elucidate the mechanism of action of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride and to identify its potential off-target effects. Additionally, the development of novel 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride derivatives may lead to the discovery of compounds with improved pharmacological properties.
合成方法
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride can be synthesized through various methods, including the reaction of 1-adamantylamine with propargyl bromide and phenylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride. Other methods include the reaction of 1-adamantylamine with 3-phenylpropargyl chloride and piperazine in the presence of a copper catalyst.
科学研究应用
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have an affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-(1-adamantyl)-4-(3-phenylprop-2-ynyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.2ClH/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)23-16-20-13-21(17-23)15-22(14-20)18-23;;/h1-3,5-6,20-22H,8-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFACKULDHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)


![ethyl 4-[7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]-1-piperidinecarboxylate](/img/structure/B5051829.png)

![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)



![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)